molecular formula C13H18ClNO2 B3168859 4-(3-(4-Chlorophenoxy)propyl)morpholine CAS No. 93354-53-1

4-(3-(4-Chlorophenoxy)propyl)morpholine

Cat. No.: B3168859
CAS No.: 93354-53-1
M. Wt: 255.74 g/mol
InChI Key: NKNNGLVNTMFRDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Chlorophenoxy)propyl)morpholine typically involves the reaction of 4-chlorophenol with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Chlorophenoxy)propyl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(3-(4-Chlorophenoxy)propyl)morpholine has been explored for its potential as a therapeutic agent. Its structural similarity to known pharmaceuticals allows it to be investigated as:

  • Antidepressants : Research indicates that compounds with morpholine structures can influence neurotransmitter systems, potentially acting as antidepressants.
  • Anticancer Agents : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy.

Biological Studies

The compound's ability to interact with biological targets makes it valuable in:

  • Receptor Binding Studies : It can be used to study interactions with specific receptors, including serotonin and dopamine receptors, which are crucial in understanding mood disorders.
  • Enzyme Inhibition : Investigations into its role as an enzyme inhibitor can provide insights into metabolic pathways and potential therapeutic targets.

Chemical Synthesis

In organic synthesis, this compound serves as a versatile building block for:

  • Synthesis of Complex Molecules : It can undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the creation of more complex structures.
  • Development of New Materials : Its properties may be harnessed in the development of polymers or other materials with specific characteristics.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of morpholine derivatives, including this compound. The findings suggested that the compound exhibited significant activity in animal models, with mechanisms potentially involving serotonin reuptake inhibition. Further research is needed to elucidate its pharmacokinetics and long-term effects .

Case Study 2: Anticancer Potential

In a preliminary investigation reported in Cancer Research, this compound was tested against several cancer cell lines. The results indicated selective cytotoxicity towards breast cancer cells, prompting further studies on its mechanism of action and potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 4-(3-(4-Chlorophenoxy)propyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3-(4-Chlorophenoxy)propyl)morpholine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

4-(3-(4-Chlorophenoxy)propyl)morpholine is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure, characterized by a chlorophenoxy group and a propyl chain, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16ClNO\text{C}_{13}\text{H}_{16}\text{Cl}\text{N}\text{O}

This molecular formula indicates the presence of chlorine, nitrogen, and oxygen, which are crucial for its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Activity : Initial studies suggest that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems. This could be particularly relevant in conditions such as epilepsy and neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models, which may contribute to its neuroprotective effects.

Antimicrobial Activity

A study conducted by Khammas and Hamood evaluated the antibacterial activity of various morpholine derivatives, including this compound. The results indicated that this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested .

Neuroprotective Effects

In a neurochemical profiling study involving zebrafish models, the compound was tested for its effects on seizure activity induced by pentylenetetrazole (PTZ). The findings suggested that this compound significantly reduced seizure frequency and duration. This effect was associated with alterations in neurotransmitter levels, including increased serotonin and decreased gamma-aminobutyric acid (GABA), indicating a potential mechanism for its neuroprotective action .

Case Studies

Several case studies have been documented to explore the therapeutic applications of morpholine derivatives:

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the effectiveness of this compound against resistant bacterial strains.
    • Method : In vitro testing using disk diffusion methods.
    • Results : The compound showed significant zones of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant bacteria.
  • Case Study on Neuroprotection :
    • Objective : To assess the neuroprotective effects in a model of epilepsy.
    • Method : Administration of the compound in a zebrafish model followed by seizure induction.
    • Results : Notable reduction in seizure activity was observed, alongside improved survival rates post-induction, supporting its use as a potential anti-epileptic agent.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
NeuroprotectiveReduced seizure frequency in zebrafish model
Anti-inflammatoryDecreased inflammatory markers in cellular models

Properties

IUPAC Name

4-[3-(4-chlorophenoxy)propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c14-12-2-4-13(5-3-12)17-9-1-6-15-7-10-16-11-8-15/h2-5H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNNGLVNTMFRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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